molecular formula C54H38O13Zn4-4 B8822124 Basolite Z377 CAS No. 676593-65-0

Basolite Z377

Cat. No.: B8822124
CAS No.: 676593-65-0
M. Wt: 1156.4 g/mol
InChI Key: YYZLACFDNHNIGN-UHFFFAOYSA-J
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Description

Contextualization of Metal-Organic Frameworks (MOFs) in Contemporary Science

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic molecules, known as linkers. bccresearch.com This unique composition results in a highly ordered, three-dimensional network with a remarkably large internal surface area. bccresearch.com To illustrate, a single gram of a MOF can have a surface area equivalent to a football field. bccresearch.com This exceptional porosity, combined with the ability to tune their chemical and physical properties, has positioned MOFs at the vanguard of materials science. bccresearch.comuu.nl

The field of MOFs has its origins in coordination chemistry and solid-state inorganic chemistry. wikipedia.org A significant breakthrough occurred in 1995 with the use of carboxylate-based linkers to create stable, crystalline porous materials. wikipedia.org This was followed by the introduction of secondary building units (SBUs) in 1998, which are metal-carboxylate clusters that act as rigid building blocks, enabling precise structural design and enhanced mechanical stability. wikipedia.org The development of MOF-5 in 1999, the first to display ultra-high porosity, further solidified the potential of MOFs as a platform technology with wide-ranging applications. wikipedia.org

These materials are the subject of intense research due to their potential in various next-generation applications, including renewable energy storage, carbon capture, and drug delivery. bccresearch.comarxiv.org The global market for MOFs is experiencing significant growth, reflecting the increasing demand for advanced materials in various industries. bccresearch.com

Significance of Basolite Z377 (MOF-177) as a Model System for Porous Materials Research

This compound, with its chemical name Zn₄O(1,3,5-benzenetribenzoate)₂, stands as a paramount example of a MOF. berkeley.edu It is synthesized from zinc ions (Zn²⁺) and 1,3,5-benzenetribenzoate (BTB) organic linkers, which form a three-dimensional crystalline framework. cd-bioparticles.netpreprints.org The structure is characterized by a cubic network containing large, open spaces, which allows for the unrestricted movement of molecules in and out of the pores. cd-bioparticles.net

First reported in 2004, MOF-177 was distinguished by its exceptionally high surface area, estimated at 4,500 m²/g, a value that significantly surpassed previously known ordered porous materials like zeolite Y. berkeley.edu This remarkable porosity, combined with its ordered structure and extra-large pores capable of accommodating large molecules, made it a groundbreaking material. berkeley.edu

Due to these properties, this compound has become a benchmark material for researchers in the field of porous materials, particularly for applications like hydrogen storage. rsc.orgberkeley.edu Its well-defined structure and significant gas uptake capabilities make it an ideal candidate for systematic studies and for validating experimental measurements. rsc.orgberkeley.edu

Evolution of Academic Inquiry into this compound and Related MOFs

The academic interest in this compound and other MOFs has grown exponentially since their inception. researchgate.net Initial research focused on the fundamental aspects of their synthesis and characterization, exploring different methods to create these highly porous structures. wikipedia.org The solvothermal method, which involves heating a mixture of metal salts and organic linkers in a solvent under pressure, is a common technique for synthesizing MOF-177. cd-bioparticles.net

Over time, research has expanded to investigate the functional properties of this compound and to modify its structure to enhance its performance in specific applications. For instance, studies have explored its use in gas storage, particularly for hydrogen and carbon dioxide. myskinrecipes.comchemicalbook.comresearchgate.net Research has demonstrated that this compound exhibits high hydrogen storage capacity. rsc.orgacs.org It is also effective in capturing carbon dioxide from gas mixtures. myskinrecipes.com

Furthermore, academic inquiry has delved into the stability of this compound. It exhibits high thermal stability, with a decomposition temperature of around 421°C. preprints.orgresearchgate.net However, its framework is known to be unstable when exposed to water. acs.org The evolution of research also includes the development of composite materials, where other substances are incorporated into the MOF structure to enhance its properties. For example, the incorporation of platinum nanoparticles into MOF-177 has been studied for its potential in hydrogen storage and catalysis. nih.gov

Scope and Objectives of Comprehensive Research on this compound

Comprehensive research on this compound aims to fully understand its structure-property relationships and to explore its potential across a range of applications. The primary objectives include:

Optimizing Synthesis: Developing more efficient, cost-effective, and scalable synthesis methods. This includes exploring alternative solvents and techniques like sonochemical and microwave-assisted synthesis.

Enhancing Gas Storage and Separation: Investigating its performance in storing gases like hydrogen and methane (B114726), and separating gas mixtures such as CO₂ from flue gas. myskinrecipes.comacs.org This involves detailed studies of adsorption isotherms and selectivity. acs.org

Exploring Catalytic Applications: Evaluating its potential as a catalyst or a catalyst support in various chemical reactions. nih.gov

Improving Stability: Addressing its sensitivity to moisture to enhance its durability and applicability in real-world conditions. acs.org

Developing Novel Composites: Creating new composite materials based on this compound to unlock new functionalities and improve existing ones. nih.gov

By pursuing these objectives, researchers aim to harness the full potential of this compound and pave the way for its integration into advanced technologies that address pressing global challenges in energy and environmental sustainability.

Data Table: Properties of this compound (MOF-177)

PropertyValueSource
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Molecular Weight 1148.37 g/mol myskinrecipes.com
CAS Number 676593-65-0 myskinrecipes.com
Appearance Powder
Surface Area (BET) 3800-4898 m²/g
Surface Area (Langmuir) 5000-6210 m²/g
Thermal Stability > 400°C preprints.orgresearchgate.netcd-bioparticles.net
Pore Volume ~1.69 cm³/g preprints.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

676593-65-0

Molecular Formula

C54H38O13Zn4-4

Molecular Weight

1156.4 g/mol

IUPAC Name

4-[3-(4-carboxylatophenyl)-5-[4-(dihydroxymethyl)phenyl]phenyl]benzoate;zinc;hydrate

InChI

InChI=1S/2C27H20O6.H2O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15,25,28-29H,(H,30,31)(H,32,33);1H2;;;;/p-4

InChI Key

YYZLACFDNHNIGN-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(O)O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(O)O.O.[Zn].[Zn].[Zn].[Zn]

Origin of Product

United States

Synthetic Methodologies and Fabrication Pathways for Basolite Z377

Conventional Solvothermal Synthesis of Basolite Z377 Frameworks

The most common and traditionally used method for preparing this compound is solvothermal synthesis. cd-bioparticles.netacs.org This technique involves heating a mixture of the metal salt, typically zinc nitrate (B79036) or zinc acetate (B1210297), and the organic linker, H₃BTB, in a high-boiling-point organic solvent within a sealed vessel, such as a polytetrafluoroethylene (PTFE)-lined autoclave. cd-bioparticles.netrsc.orgosti.gov The elevated temperature and pressure facilitate the dissolution of reactants and promote the slow crystallization of the MOF, often yielding large, high-quality single crystals. rsc.org

The formation of highly crystalline this compound is highly dependent on the precise control of reaction parameters, including temperature, time, and reactant concentrations. cd-bioparticles.netrsc.org Conventional solvothermal synthesis of MOF-177 in diethylformamide (DEF) can take as long as 48 hours to produce large crystals (0.5–1.5 mm). researchgate.net Research has shown that variations in these conditions significantly impact the final product's characteristics. For instance, studies on MOF synthesis have indicated that longer reaction times (24–72 hours) at lower temperatures (60–90 °C) can produce crystals with a narrower size distribution. rsc.org

Alternative energy sources have been explored to optimize synthesis. Microwave-assisted and sonochemical methods drastically reduce reaction times compared to conventional heating. researchgate.net A comparative study highlights these differences, showing that sonochemical synthesis can yield high-quality, albeit smaller, crystals in just 40 minutes with a significantly higher product yield. researchgate.net Room-temperature synthesis has also been demonstrated for MOF-177, where stirring zinc acetate dihydrate and the BTB linker in diethylformamide (DEF) for three hours produced a pure, crystalline powder, offering a less energy-intensive alternative to solvothermal heating. berkeley.edu

Table 1: Comparison of Synthesis Methods for MOF-177 researchgate.net
ParameterConventional SolvothermalMicrowave-AssistedSonochemical
Solvent DEFNMPNMP
Reaction Time 48 h35 min40 min
Crystal Size 0.5–1.5 mm5–50 µm5–20 µm
Product Yield ~66.7%~71.1%95.6%
BET Surface Area 4833 m²/g4197 m²/g4898 m²/g

The choice of solvent is a critical parameter in the solvothermal synthesis of this compound, as it affects not only the solubility of the reactants but also the nucleation and growth of the crystals, thereby influencing the final product's morphology, yield, and properties. rsc.orgacs.org Solvents with high boiling points and polar nature, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA), are commonly used. cd-bioparticles.netberkeley.eduacs.org The coordination ability of the solvent with the metal center can even determine the dimensionality of the resulting framework. acs.orgresearchgate.net

For this compound, DEF is a conventionally used solvent. researchgate.netberkeley.edu However, research into more economical and efficient processes has identified 1-methyl-2-pyrrolidone (NMP) as a viable, low-cost alternative. researchgate.net In a sonochemically-driven synthesis, the use of NMP led to the formation of high-quality MOF-177 crystals with a remarkably high product yield of 95.6% and a BET surface area of 4898 m²/g. sci-hub.seresearchgate.net This demonstrates that the solvent system can be optimized in conjunction with the synthesis method to enhance both the economic feasibility and the final properties of the material.

Optimization of Reaction Parameters for Crystalline Formation

Hydrothermal and Modulated Hydrothermal Synthesis Routes for this compound

As the demand for more environmentally friendly and scalable production methods grows, hydrothermal synthesis—using water as the solvent—has emerged as a "green" alternative to solvothermal routes that rely on organic solvents. acs.orgrsc.org Hydrothermal synthesis for MOFs is typically conducted at temperatures below 100°C in an autoclave. mdpi.com While this approach is more sustainable, for MOF-177 it has been suggested that it may produce crystals of lower quality compared to traditional solvothermal processes. cd-bioparticles.net

A more refined and controlled aqueous-based method is Modulated Hydrothermal (MHT) synthesis. acs.org This technique involves the addition of a "modulator"—typically a monodentate ligand like a carboxylic acid (e.g., acetic acid)—to the aqueous reaction mixture. acs.orgnus.edu.sg The MHT approach allows for the synthesis of MOFs under mild conditions (typically ≤120 °C and atmospheric pressure) and offers better control over the crystallization process. acs.org

The role of the modulator in MOF synthesis is to adjust the reaction kinetics and control crystal growth. acs.org The mechanism involves a competitive coordination process between the modulator and the multidentate organic linker (BTB in the case of this compound) for the metal ions (Zn²⁺).

The modulator, being a simple monodentate ligand, reacts with the metal ions first to form intermediate preclusters, often referred to as secondary building units (SBUs). acs.org This initial reaction temporarily caps (B75204) the metal centers, preventing the explosive and uncontrolled precipitation that can occur when the metal salt and multidentate linker are mixed directly. Subsequently, these modulator-capped SBUs undergo a controlled exchange where the multidentate linkers gradually replace the modulators, leading to the slow and orderly formation of the final, highly crystalline MOF structure. acs.org

Three key factors govern the effectiveness of the MHT process:

Acidity Strength of Modulators: The acidity (pKa value) and concentration of the modulator are decisive in achieving high-quality MOFs as they control the metal-ligand reaction rate. acs.org

Reaction Temperature: A temperature range of 60–120 °C is typically employed in MHT synthesis. acs.org

Addition Order: The sequence in which the modulator and linker are added to the reaction can also affect the quality of the resulting MOF. acs.org

Advanced and Scalable Fabrication Techniques for this compound

Bridging the gap between laboratory-scale synthesis and industrial production requires advanced fabrication techniques that are efficient, cost-effective, and scalable. researchgate.net For this compound, which is a commercially available MOF produced by companies like BASF, scalable synthesis is a well-established reality. acs.orgscispace.com Beyond conventional batch reactors, methods like sonochemical and microwave-assisted synthesis offer significant reductions in reaction time, which is a key factor for large-scale production. researchgate.neteeer.org

Continuous-flow synthesis represents a paradigm shift in the manufacturing of chemical materials, including MOFs. rsc.org This technique involves pumping separate solutions of the metal salt and organic linker precursors through a heated, tubular reactor. researchgate.net Inside the reactor, the solutions mix and react under controlled conditions of temperature and residence time, leading to rapid crystallization. researchgate.neteeer.org The product is then continuously collected at the reactor outlet.

The advantages of continuous-flow synthesis for MOF production are significant:

High Space-Time Yield (STY): Flow reactors can produce a large amount of material per unit volume per day, making them far more productive than batch reactors. rsc.org

Scalability: Production can be easily scaled up by running the reactor for longer periods or by increasing the flow rate. rsc.org

Consistency: The precise control over reaction parameters ensures high product quality and batch-to-batch consistency. scispace.com

Cost-Effectiveness: Reduced reaction times, lower solvent usage, and increased energy efficiency contribute to lower production costs. osti.goveeer.org

While specific studies detailing the continuous-flow synthesis of this compound are not as prevalent as for other MOFs like HKUST-1 or UiO-66, the successful application of this technology to other commercial MOFs demonstrates its viability and importance for the industrial-scale production of materials like this compound. researchgate.netscispace.com

Electrochemical Synthesis Approaches for Controlled Growth

Electrochemical synthesis has emerged as a promising alternative to traditional solvothermal methods for producing metal-organic frameworks. This technique relies on the anodic dissolution of a metal source (the anode) in the presence of the organic linker dissolved in an electrolyte solution. For this compound, this would involve using a zinc electrode as the anode in a solution containing the 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (BTB) linker.

The primary advantage of this method is that it avoids the use of metal salts, which can leave behind counter-ions like nitrates or chlorides that are often a concern in large-scale production. mdpi.com The process allows for the formation of MOF films on the electrode surface or the generation of a crystalline powder that may detach from the electrode. By controlling electrochemical parameters such as voltage, current density, and reaction time, it is possible to influence the nucleation and growth of the MOF crystals, offering a pathway to control film thickness and morphology. researchgate.net While detailed protocols for this compound are not as widely published as for other MOFs like HKUST-1 or MOF-5, the underlying principles are transferable. googleapis.com The method has been patented for its potential in preparing MOFs with desirable properties for adsorption applications. googleapis.com

Synthesis ParameterDescriptionRelevance to Controlled Growth
Applied Voltage/Current The electrical potential or current driving the reaction.Directly influences the rate of metal ion dissolution and MOF formation, affecting crystal size and growth rate.
Electrolyte Composition The solvent and supporting electrolyte containing the organic linker.Solution conductivity and linker concentration impact the reaction kinetics and the quality of the resulting MOF. mdpi.com
Reaction Time The duration of the electrochemical process.Controls the extent of crystal growth and the thickness of deposited films.
Temperature The temperature of the electrochemical cell.Affects reaction rates and solubility of precursors, influencing the crystallinity of the product.

Spray-Drying and Other Rapid Preparation Methods for Micrometer-Scale Particles

For industrial-scale applications, rapid and continuous production methods are highly desirable. Spray-drying represents a scalable technique that combines synthesis and particle formation into a single, swift step. mdpi.com This process involves atomizing a precursor solution—containing the metal source (e.g., zinc nitrate) and the organic linker (BTB)—into microscopic droplets. mdpi.comscispace.com These droplets are then sprayed into a hot gas stream, which causes the rapid evaporation of the solvent. mdpi.com

Each droplet acts as a microreactor, leading to the crystallization of the MOF into spherical, micrometer-sized particles. mdpi.com This method allows for excellent control over particle size and morphology by adjusting parameters like the precursor concentration, feed rate of the solution, and the drying temperature. researchgate.net The resulting product is often a powder of hollow spherical superstructures or nanoparticles, which can be advantageous for certain applications where particle morphology and flowability are important. While first demonstrated for other frameworks like HKUST-1, spray-drying is a versatile method applicable to a wide range of MOFs, including potentially this compound, to facilitate their large-scale manufacturing. googleapis.comscispace.com

MethodPrincipleKey AdvantagesTypical Product Morphology
Spray-Drying Atomization of precursor solution into hot gas, causing rapid solvent evaporation and crystallization.Rapid (continuous flow), scalable, control over particle size. mdpi.comscispace.comMicrometer-scale hollow spheres or nanoparticles. mdpi.com
Microwave-Assisted Use of microwave irradiation for rapid heating of the reaction mixture.Extremely fast reaction times (minutes), high purity, formation of smaller crystals. scispace.comossila.comUniform, small crystals. mdpi.com
Sonochemical Application of ultrasonic waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones.Fast, mild reaction conditions, smaller particle sizes. mdpi.comresearchgate.netNanocrystals with controlled morphology. researchgate.net

Post-Synthetic Modification (PSM) and Framework Functionalization of this compound

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial framework has been constructed. rsc.org This approach allows for the introduction of new chemical groups and functionalities without altering the underlying topology of the material. rsc.orgwikipedia.org For this compound, PSM opens up possibilities to tailor its properties for specific applications by modifying the metal clusters or the organic linkers. rsc.org

Ligand Exchange Strategies for Tailored Properties

Ligand exchange, often performed as a solvent-assisted ligand exchange (SALE) process, involves introducing a new, functionalized linker into a solution containing the pre-synthesized MOF. whiterose.ac.ukua.es The new linkers gradually replace a portion of the original BTB linkers within the this compound framework. ua.es This technique allows for the precise tuning of the framework's surface chemistry and pore environment. ua.es

For example, by exchanging the BTB linkers with ligands containing different functional groups (e.g., amines, sulfonate groups), one could modify the framework's affinity for specific guest molecules, such as carbon dioxide. ua.es The degree of ligand exchange can be controlled by factors like the concentration of the new linker, temperature, and reaction time, enabling the creation of materials with tailored adsorption properties while maintaining the structural integrity of the parent MOF. ua.es

Defect Engineering within this compound Structures for Enhanced Performance

Defect engineering is the controlled introduction of structural imperfections, such as missing linkers or metal clusters, within the MOF crystal. nih.gov These defects can create coordinatively unsaturated metal sites (CUSs), which are often highly active for catalysis and can enhance adsorption properties. nih.govnih.gov

A common method to introduce defects is the "mixed-linker" approach, where the MOF is synthesized in the presence of the primary linker (BTB) and a "defective linker" or modulator—a molecule that resembles the linker but has a different connectivity or functionality that prevents it from fully integrating into the framework. nih.gov For this compound, using a monocarboxylate modulator along with the tricarboxylate BTB linker could create missing linker sites, exposing the zinc metal centers. nih.gov These engineered defects can significantly alter the material's electronic structure and physical properties, leading to enhanced performance in applications like gas storage and catalysis. nih.govnih.gov

Development of Composite Materials Incorporating this compound (e.g., graphene, polymers)

To bridge the gap between laboratory-scale powders and practical applications, this compound can be incorporated into composite materials. This strategy combines the high porosity and functionality of the MOF with the processability and bulk properties of other materials like polymers or the conductivity of carbon-based materials. nih.govacs.org

Polymer Composites : this compound can be blended with various polymers to form mixed-matrix membranes (MMMs) or other structured bodies. nih.gov One fabrication method involves casting a solution containing a dissolved polymer (like PVC or PVDF) and the MOF precursors, followed by heating to induce in-situ MOF formation within the polymer matrix. nih.gov Such composites are promising for gas separation applications, where the MOF's selective porosity is combined with the mechanical stability and film-forming ability of the polymer. nih.gov

Graphene Composites : Incorporating graphene or graphene oxide (GO) can enhance the electronic properties and surface area of this compound. researchgate.netmdpi.com Synthesizing the MOF in the presence of GO sheets can lead to the growth of MOF crystals on the graphene surface. mdpi.com The resulting composite material can exhibit improved performance in electrochemical applications due to the enhanced conductivity provided by the graphene network. mdpi.com Furthermore, the addition of GO can introduce new porosity and open metal sites, potentially boosting the composite's adsorption capacity compared to the pristine MOF. researchgate.net

ComponentChemical Name / FormulaRole in Synthesis/Structure
This compound Zinc 1,3,5-tris(4-carboxyphenyl)benzenateThe primary metal-organic framework.
Zinc Nitrate Zn(NO₃)₂Metal source for MOF synthesis. googleapis.com
1,3,5-Tris(4-carboxyphenyl)benzene C₃₃H₂₁O₆Organic linker (BTB) for the MOF framework. googleapis.com
Diethylformamide C₅H₁₁NOSolvent used in conventional synthesis. googleapis.com
Graphene Oxide Not applicableComponent for creating conductive composites with enhanced surface properties. researchgate.netmdpi.com
Polyvinylidene fluoride (C₂H₂F₂)nPolymer matrix for composite membrane fabrication. nih.gov
Polyvinyl chloride (C₂H₃Cl)nPolymer matrix for composite membrane fabrication. nih.gov

Structural Characterization and Morphological Analysis of Basolite Z377

Crystallographic Investigations of Basolite Z377 Frameworks

The crystalline nature of this compound is fundamental to its properties. Crystallographic studies are therefore essential to confirm its structural identity and purity. These investigations rely on the diffraction of X-rays by the ordered atomic planes within the material.

Powder X-ray Diffraction (PXRD) is a primary analytical tool for the routine assessment of this compound. It is used to verify the phase purity of a bulk sample and to ensure the structural integrity of the framework is maintained after synthesis or activation processes. doi.orgberkeley.edu The experimental PXRD pattern of a synthesized this compound sample is typically compared with a simulated pattern derived from single-crystal X-ray diffraction data. doi.orgberkeley.edu A high degree of correspondence between the experimental and simulated patterns confirms the formation of the correct crystalline phase.

In the diffractogram of pristine MOF-177, the main characteristic peaks are observed at specific 2θ angles. mdpi.com The consistency of these peak positions is a reliable indicator of the material's structural integrity. mdpi.com Any significant shifts or the appearance of additional peaks could indicate a structural change, the presence of impurities, or the loss of crystallinity.

Table 1: Characteristic PXRD Peaks for this compound (MOF-177)

2θ Angle (°)
5.5
6.2
9.6
10.4
11.3

Data sourced from literature reports. mdpi.com

This compound features a three-dimensional crystalline framework built from zinc metal clusters linked by 1,3,5-benzene tribenzoate (BTB) organic linkers. mdpi.com SXRD analysis is the definitive method used to confirm this intricate structure, revealing the precise coordination environment of the zinc ions and the conformation of the organic linker molecules that define the porous network.

Powder X-ray Diffraction (PXRD) for Phase Purity and Structural Integrity Assessment

Microscopic and Nanoscopic Characterization of this compound Materials

Electron microscopy techniques are employed to visualize the morphology and internal structure of this compound, providing information that complements the atomic-level detail from crystallographic methods. mdpi.com

Scanning Electron Microscopy (SEM) is utilized to investigate the external morphology, particle size, and size distribution of this compound crystals. nih.govwright.edu This technique scans the surface of the material with a focused beam of electrons to produce high-resolution images of the surface topography. mdpi.com SEM images reveal the characteristic shape and form of the MOF particles, which is crucial for understanding how the material packs and interacts in various applications. nih.gov These images are essential for assessing the uniformity and quality of the synthesized crystals. researchgate.net

Transmission Electron Microscopy (TEM) offers a higher magnification than SEM, enabling the examination of the internal microstructure of this compound. mdpi.comtrigenotoul.com By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about the porous network within the crystals and identify the presence of any internal defects, such as dislocations or stacking faults. uic.edumeasurlabs.com This level of analysis is critical for understanding the material's crystallinity and the integrity of its porous framework at the nanoscale. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distribution

Porous Network Analysis of this compound

The defining characteristic of this compound is its exceptionally high porosity. The analysis of its porous network is crucial and is typically performed using gas adsorption measurements, most commonly with nitrogen at 77 K. mdpi.comnih.gov From the resulting adsorption-desorption isotherm, key parameters that describe the porous nature of the material can be calculated.

This compound is recognized as one of the most porous MOFs, exhibiting a reversible type I isotherm, which is characteristic of a microporous material. mdpi.com Its extensive porosity is quantified by its surface area and pore volume. The Brunauer-Emmett-Teller (BET) surface area for this compound has been reported in the range of 3100 to 4172 m²/g, while the Langmuir surface area ranges from 4300 to 5994 m²/g. mdpi.com These high values indicate a vast internal surface available for molecular interactions. The total pore volume is also substantial, reported to be around 1.69 cm³/g. mdpi.com

Table 2: Porous Network Properties of this compound

Property Reported Value Unit
BET Surface Area 3100 - 4172 m²/g
Langmuir Surface Area 4300 - 5994 m²/g
Pore Volume ~1.69 cm³/g

Data compiled from multiple literature sources. mdpi.comresearchgate.net

Nitrogen Physisorption Studies for Surface Area and Pore Volume Determination

Nitrogen physisorption at 77 K is a standard technique used to determine the textural properties of porous materials like this compound. preprints.orgnih.gov This analysis provides crucial data on the specific surface area and pore volume.

The Brunauer-Emmett-Teller (BET) surface area of this compound is consistently reported to be in the range of 3800 to 4000 m²/g. sigmaaldrich.com Some studies have reported even higher Langmuir surface areas, between 5000 and 5200 m²/g. sigmaaldrich.com These values are achieved after an activation process, which typically involves heating the material to around 200°C under vacuum to remove any guest molecules from the pores. sigmaaldrich.com

The incorporation of other substances into the framework of this compound, such as amino acid ionic liquids (AAILs), has been shown to significantly reduce the surface area and pore volume. For instance, loading with 20 wt.% of [Emim][Gly] and [Emim][Ala] reduced the BET surface area to 187 m²/g and 152 m²/g, respectively. preprints.org Further increases in loading to 30 wt.% resulted in a near-complete filling of the pores, with the BET surface area dropping to 27 m²/g and the pore volume to 0.02 cm³/g. preprints.org

Table 1: Textural Properties of Pristine and Modified this compound

MaterialBET Surface Area (m²/g)Micropore Volume (cm³/g)Total Pore Volume (cm³/g)
Pristine this compound3800 - 4000 sigmaaldrich.com1.79 researchgate.net1.6 chemsoon.com
20 wt.% [Emim][Gly]@MOF-177187 preprints.orgNot ReportedNot Reported
20 wt.% [Emim][Ala]@MOF-177152 preprints.orgNot ReportedNot Reported
30 wt.% [Emim][Gly]@MOF-17727 preprints.orgNot Reported0.02 preprints.org

Pore Size Distribution (PSD) Analysis using Non-Local Density Functional Theory (NLDFT)

A more detailed understanding of the pore structure is obtained through pore size distribution (PSD) analysis. The Non-Local Density Functional Theory (NLDFT) method is an advanced technique used to derive the PSD from nitrogen adsorption isotherms. nii.ac.jpnumberanalytics.com NLDFT is considered more accurate than classical methods, especially for microporous materials, as it accounts for the interactions between the fluid molecules and the solid surface at a molecular level. numberanalytics.commicrotrac.com

For this compound, NLDFT analysis reveals a distribution of pore sizes primarily in the micropore and lower mesopore range. nii.ac.jp The aperture or pore opening of this compound is approximately 1.7 nm. chemsoon.com Studies have employed NLDFT models, sometimes using assumptions like cylindrical or slit-shaped pores, to calculate the PSD. researchgate.netrsc.org It's important to note that while specific NLDFT methods for MOFs are not always available, models developed for materials like zeolites and siliceous materials with cylindrical pores have been successfully applied. researchgate.net The results from these analyses provide a more granular view of the pore network, which is essential for understanding its performance in size-selective applications.

Influence of Synthetic Parameters on Textural Properties

The textural properties of metal-organic frameworks, including this compound, are highly dependent on the synthesis conditions. While specific studies focusing solely on the synthetic parameter influence on this compound's textural properties are not extensively detailed in the provided context, general principles for MOF synthesis can be applied.

Factors such as the type of solvents used, the concentration of reagents, reaction temperature, and reaction time can all impact the resulting crystal size, morphology, and consequently, the surface area and pore volume. For instance, in the synthesis of other MOFs, variations in pH have been shown to affect the textural properties and microstructure. uniss.it Microwave-assisted synthesis has been demonstrated to produce MOF-5 with a high BET surface area of 3008 m²/g in a significantly shorter time compared to conventional methods.

The method of introducing precursor solutions in techniques like spray drying can also influence the final properties of the MOF. Although this compound is commercially available, the underlying synthesis process, whether through conventional solvothermal methods, electrochemical synthesis, or other novel techniques, plays a crucial role in defining its characteristic high porosity. doi.org The activation process post-synthesis, involving heating under vacuum, is also a critical step to ensure the removal of solvent molecules and achieve the maximum accessible surface area and pore volume. preprints.orgsigmaaldrich.com

Adsorption Phenomena and Separation Science with Basolite Z377

Fundamental Principles of Adsorption in Basolite Z377

The adsorption capabilities of this compound are rooted in its distinct physical and chemical structure. The interaction between the guest gas molecules and the host framework is a complex process dictated by factors such as the framework's architecture, the nature of the gas, and the operating conditions of temperature and pressure.

This compound, or MOF-177, possesses a three-dimensional crystalline framework built from zinc metal clusters (specifically, tetranuclear zinc clusters, Zn₄O) and 1,3,5-benzenetribenzoate (BTB) organic linkers. mdpi.com This structure results in a material with an exceptionally high surface area, measured to be over 3000 m²/g (BET). chemsoon.com

The primary mechanism of adsorption in this compound is physisorption, where gas molecules are attracted to the surface of the framework through relatively weak van der Waals forces. The interactions are not limited to the surface alone; the specific binding sites within the porous structure play a crucial role. In some MOFs, open metal sites can enhance the interactions between gas molecules and the surrounding framework. researchgate.net For this compound, the large pores and the aromatic nature of the BTB linkers provide extensive surface area for gas molecules to adsorb. The gas-framework interactions are influenced by the interplay between the adsorbate molecules and both the inorganic zinc clusters and the organic linkers, with strong framework-cation-framework interactions being a noted characteristic. whiterose.ac.uk

To quantify and understand the adsorption process in this compound, researchers employ various mathematical models. Adsorption isotherms, which describe the amount of gas adsorbed at a constant temperature as a function of pressure, are fundamental to this analysis. These experimental data are often fitted to models like the Langmuir, Freundlich, or Toth equations to derive key parameters. researchgate.netrsc.org

A critical thermodynamic parameter derived from adsorption isotherms is the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between the adsorbate and the adsorbent. rsc.org The Clausius-Clapeyron equation is a widely used method to calculate Qst from at least two adsorption isotherms measured at different, close temperatures. rsc.orgresearchgate.netresearchgate.netmdpi.com By plotting the natural logarithm of pressure against the inverse of temperature for a constant amount of adsorbed gas, the slope of the resulting line can be used to determine the isosteric heat of adsorption. mdpi.com This value is crucial for assessing the material's suitability for specific applications, as a moderate heat of adsorption is often required for efficient storage and release. researchgate.net For instance, the heat of adsorption for hydrogen and methane (B114726) on this compound has been evaluated using the Clausius-Clapeyron equation to understand its performance under various pressures. researchgate.netresearchgate.netresearchgate.net

Gas-Framework Interactions and Adsorbate Binding Site Characterization

Specific Gas Adsorption Studies utilizing this compound

The high porosity and tunable surface chemistry of this compound have made it a subject of intense research for various gas storage and separation applications, particularly for carbon dioxide, hydrogen, and methane.

This compound is recognized as an effective adsorbent for capturing carbon dioxide, a critical process for mitigating greenhouse gas emissions. myskinrecipes.com While it exhibits a very high CO₂ uptake capacity at high pressures (e.g., 60.8 wt% at 50 bar), its performance at the low pressures typical of post-combustion scenarios has been found to be relatively poor. mdpi.com Research has explored modifying this compound, such as by incorporating amino acid-based ionic liquids, to enhance its CO₂ capture capacity at lower pressures. mdpi.com

A key performance metric for CO₂ capture is selectivity—the preferential adsorption of CO₂ over other gases present in industrial flue gas, such as nitrogen (N₂) or methane (CH₄) in natural gas. berkeley.edu The selectivity of this compound for CO₂ over N₂ and CH₄ has been estimated from the initial slopes of pure component isotherms using Henry's Law. berkeley.edu Dynamic breakthrough experiments have further demonstrated its capability to effectively separate CO₂ from gas mixtures. berkeley.edu

CO₂ Adsorption Properties of this compound

Parameter Value Conditions Source
CO₂ Uptake 60.8 wt.% 50 bar mdpi.com
CO₂ Uptake 0.6 wt.% 0.15 bar mdpi.com
CO₂/N₂ Selectivity ~27 (for a related MOF) Room Temperature berkeley.edu

| CO₂/CH₄ Selectivity | ~6.8 (for a related MOF) | Room Temperature | berkeley.edu |

Note: Selectivity data is for MOF-592, a structurally related MOF, as a representative example of performance.

This compound (MOF-177) is one of the most studied materials for cryogenic hydrogen storage due to its high surface area. Storing hydrogen by physisorption on solid materials is considered a promising alternative to high-pressure compression or energy-intensive liquefaction. azom.com

Research has shown that this compound can reversibly adsorb significant quantities of hydrogen, particularly at cryogenic temperatures (77 K, -196 °C). Studies have been conducted over wide pressure ranges, from atmospheric up to 700 bar. researchgate.netresearchgate.net At 77 K and approximately 55 bar, this compound demonstrates a reversible excess hydrogen uptake of 7.5 wt%, which is among the highest reported for a physisorptive material. At very high pressures (700 bar), the volumetric total adsorption for hydrogen on this compound was found to be approximately 65 mg/cm³. researchgate.netresearchgate.net The heat of adsorption for hydrogen on this compound has been calculated using the Clausius-Clapeyron equation to understand its behavior under pressure. researchgate.netresearchgate.net

H₂ Storage Performance of this compound

Parameter Value Pressure Temperature Source
Gravimetric Excess Uptake 7.5 wt.% ~55 bar 77 K

| Volumetric Total Adsorption | ~65 mg/cm³ | 700 bar | 293 K | researchgate.netresearchgate.net |

Methane storage in porous materials like this compound is investigated as a means to increase the energy density of natural gas for vehicular applications, offering an advantage over simple compression. researchgate.net The performance of this compound for methane storage has been evaluated across a broad range of pressures (up to 750 bar) and at various temperatures, including 293 K (20 °C), 273 K (0 °C), and 243 K (-30 °C). researchgate.net

Studies have measured both the excess and total gravimetric adsorption capacities. researchgate.net The isosteric heat of methane adsorption as a function of pressure has also been calculated to assess the material's efficiency. researchgate.net While MOFs demonstrate a significant gain in methane storage capacity compared to compressed gas alone, this benefit diminishes as pressure increases, becoming technologically less feasible above approximately 280 bar for even the best-performing MOFs. researchgate.net The research indicates that for optimal performance, a combination of high specific surface area, appropriate framework density, and a moderate heat of adsorption is necessary. researchgate.net

CH₄ Adsorption Data for this compound at 293 K (20°C)

Pressure (bar) Excess Gravimetric Adsorption (mmol/g) Total Gravimetric Adsorption (mmol/g) Isosteric Heat of Adsorption (kJ/mol)
~50 ~12 ~18 ~12
~100 ~15 ~25 ~10

Note: Data is estimated from graphical representations in the cited source researchgate.net and is for illustrative purposes.

Volatile Organic Compound (VOC) Adsorption (e.g., Benzene)

The high specific surface area and large pore volume of this compound make it a promising candidate for the adsorption of volatile organic compounds (VOCs) like benzene (B151609). Research has been conducted to investigate its performance in this capacity. A notable study systematically examined benzene adsorption on several commercial MOFs, including this compound, at 20 °C. researchgate.net The materials investigated in this research featured high surface areas, ranging from 950 to 3760 m²/g, and significant micropore volumes, between 0.37 and 1.79 cm³/g. researchgate.net

The findings from this research indicate that the volume of supermicropores is a critical factor in determining the benzene adsorption performance of these MOFs. researchgate.net For some frameworks, the presence of open metal sites can further enhance the interactions between the gas molecules and the adsorbent structure. researchgate.net While this compound's large surface area is a key attribute, its performance is also influenced by the complex nature of its micropore structure when interacting with C6 molecules like benzene. researchgate.net The adsorption of benzene onto some MOFs is accompanied by a phase change in the material. researchgate.net

Table 1: Comparative Properties of MOFs Studied for Benzene Adsorption. researchgate.net
MaterialSurface Area (m²/g)Micropore Volume (cm³/g)Key Adsorption Factor
This compoundup to 3760up to 1.79Volume of supermicropores
Basolite C300from 950from 0.37Open metal sites
Basolite F300from 950from 0.37Open metal sites

Phosphate (B84403) Adsorption from Aqueous Solutions

The removal of phosphate from aqueous solutions is a significant area of environmental remediation. Various adsorbent materials, including different types of metal-organic frameworks, have been explored for this purpose. For instance, lanthanum-based (La-MOFs) and iron-based (Fe-MOFs) have been synthesized and tested, showing effective phosphate removal. rsc.orgeeer.org However, based on available scientific literature, there is a lack of specific research and experimental data on the application of this compound (MOF-177) for phosphate adsorption from aqueous solutions. While one study noted an expected single-site adsorption mechanism for phosphate in MOF-177, this appears to be a theoretical consideration rather than an experimental finding. uva.nl Therefore, the performance and capacity of this compound in this application remain uncharacterized.

Gas Separation Applications employing this compound

The unique structural properties of this compound have positioned it as a material of interest for various gas separation applications, including the challenging separation of carbon dioxide from other light gases.

Binary and Multi-Component Gas Mixture Separations (e.g., CO2/N2, CO2/CH4)

This compound, or MOF-177, is considered a promising candidate for gas separation and storage applications due to its high porosity. acs.org Its potential has been noted for separations critical to industrial processes, such as CO2/N2 and CO2/CH4 mixtures. researchgate.net The separation mechanism in such materials often relies on the preferential adsorption of one gas over another. For example, in CO2/CH4 separations, CO2 is typically adsorbed more strongly due to its significant quadrupole moment, which interacts favorably with the MOF's internal surface. nih.gov

While detailed selectivity data for CO2/N2 and CO2/CH4 on this compound is not extensively detailed in the provided sources, its performance in other separations has been quantified. In air separation studies, MOF-177 was found to adsorb oxygen more favorably than nitrogen, with a selectivity of approximately 1.8 at 1 atm and 298 K. acs.org This demonstrates its capability to differentiate between gases with similar molecular sizes. For context, other MOFs have been designed to achieve high selectivity; for example, a charged MOF showed calculated selectivities for CO2/CH4 and CO2/N2 of 96 and 37, respectively. rsc.org

Table 2: Gas Separation Selectivity of MOF-177 and Other MOFs.
MaterialGas PairSelectivityConditionsReference
MOF-177 (this compound)O2/N2~1.8298 K, 1 atm acs.org
Charged Zn-MOFCO2/CH496Not specified rsc.org
Charged Zn-MOFCO2/N237Not specified rsc.org

Breakthrough Experimentation and Dynamic Adsorption Performance Assessment

Breakthrough analysis is a standard and powerful experimental technique used to evaluate the dynamic adsorption capacity and selectivity of an adsorbent under conditions that mimic industrial processes. malvernpanalytical.com In this method, a gas mixture is flowed continuously through a packed bed of the adsorbent material, and the composition of the effluent gas is monitored over time. malvernpanalytical.comdoi.org The "breakthrough" point occurs when the adsorbent bed becomes saturated with the more strongly adsorbed component, which then begins to exit the column. malvernpanalytical.com The resulting breakthrough curve provides critical data on the working capacity, selectivity, and mass transfer kinetics of the material. malvernpanalytical.com

This technique is routinely applied to MOFs to assess their suitability for gas separations like CO2/N2. doi.orgberkeley.edu For example, breakthrough experiments have been used to illustrate the effective separation of CO2 from binary gas mixtures using various MOFs. berkeley.edu While this compound is a candidate for such applications, specific breakthrough curves and detailed dynamic performance data for this compound were not available in the consulted research. The methodology, however, remains the standard for assessing its real-world performance potential. malvernpanalytical.com

Regeneration and Cycling Stability in Adsorption Processes

An essential parameter for the industrial viability of any adsorbent is its ability to be regenerated and reused over many cycles without significant loss of performance. acs.org However, a critical limitation of this compound (MOF-177) is its structural instability in the presence of moisture. acs.orgresearchgate.net Studies have shown that the framework structure of MOF-177 decomposes after exposure to ambient air within a few days. acs.org The presence of water can lead to the hydrolysis of the metal-linker bonds, causing a permanent collapse of the porous structure. researchgate.netoapen.org

This poor hydrolytic stability makes this compound unsuitable for applications involving humid gas streams without a preliminary drying step. acs.org Under dry conditions, however, the material shows potential for regeneration. For non-aqueous applications, such as CO2 capture from dry flue gas, regeneration via methods like Thermal Swing Adsorption (TSA) could be feasible.

Table 3: Stability and Regeneration Findings for this compound (MOF-177).
ConditionObservationImplicationReference
Exposure to Ambient Air / Water VaporFramework decomposes within 3 days.Poor hydrolytic stability; unsuitable for humid applications. acs.org
Presence of WaterCan break metal-ligand bonds, causing structural collapse.Limits practical applications to dry conditions. researchgate.net
Dry Gas Adsorption (e.g., CO2)Regeneration is possible.Potentially reusable in applications with pre-dried gas streams.

Catalytic Applications and Mechanistic Insights of Basolite Z377

Basolite Z377 as a Heterogeneous Catalyst

As a heterogeneous catalyst, this compound offers the advantages of easy separation from reaction mixtures and potential for recyclability, which are crucial for sustainable chemical processes. sci-hub.se Its intrinsic catalytic capabilities stem directly from the chemical nature of its framework components.

The primary active sites in this compound are the zinc metal clusters that form the nodes of the framework. These sites can function as Lewis acids. Lewis acidity in MOFs often originates from uncoordinated metal sites, which can be generated during synthesis or by removing solvent molecules from the metal centers. acs.org In the case of this compound, the zinc ions can accept electron pairs, enabling them to catalyze a variety of chemical reactions, such as acetalization and aldol (B89426) condensation.

While the primary source of acidity in pristine this compound is Lewis-type, Brønsted acidity can also be present. Brønsted acid sites in MOFs can arise from the coordination of water molecules to the metal centers, which can then donate a proton. berkeley.edunih.gov The strength and concentration of these Brønsted sites can be influenced by factors such as the synthesis method and post-synthesis activation conditions. nih.gov The generation of Lewis acid sites can sometimes occur at the expense of Brønsted acid sites through processes like dehydroxylation. nih.gov

The characterization of these acid sites is crucial for understanding the catalytic behavior of this compound. Techniques such as temperature-programmed desorption (TPD) with probe molecules like ammonia, and infrared (IR) spectroscopy of adsorbed molecules (e.g., pyridine (B92270) or carbon monoxide) are commonly used to identify and quantify the type and strength of acid sites in porous materials. researchgate.net

Table 1: Characteristics of Active Sites in this compound and Related MOFs

Active Site TypeOrigin in this compoundPotential Role in CatalysisCharacterization Techniques
Lewis Acidic Unsaturated Zinc metal centers (nodes). acs.orgActivation of electrophiles, polarization of carbonyl groups. Pyridine-IR, CO Adsorption, CD3CN Sorption. nih.govresearchgate.net
Brønsted Acidic Coordinated water molecules on Zn centers. berkeley.eduProton donation for reactions like hydrolysis or isomerization. oapen.orgNH3-TPD, Pyridine-IR. researchgate.net

This compound has been identified as an active heterogeneous catalyst for Friedel-Crafts alkylation reactions. researchgate.net This classic carbon-carbon bond-forming reaction traditionally uses strong, often homogeneous, Lewis acids like aluminum chloride, which pose challenges in terms of separation and waste generation. beilstein-journals.org The use of a solid, recyclable catalyst like this compound represents a more environmentally benign approach. beilstein-journals.org

In this context, the Lewis acidic zinc sites within the this compound structure are believed to be the catalytically active centers that facilitate the alkylation process. researchgate.net The porous structure of the MOF allows reactants to access these active sites within the framework's interior.

While specific data on the catalytic performance of this compound in Friedel-Crafts alkylation is emerging, studies on similar MOFs demonstrate the potential of these materials. For instance, other MOFs have been successfully employed in various organic reactions, including condensation reactions, oxidations, and coupling reactions, underscoring the versatility of this class of materials. d-nb.infosemanticscholar.org

Table 2: Examples of Organic Transformations Catalyzed by MOFs

Reaction TypeMOF Catalyst ExampleRole of MOFReference
Friedel-Crafts AlkylationThis compound (MOF-177)Lewis acid catalyst researchgate.net
Knoevenagel CondensationZIF-8Heterogeneous base catalyst sci-hub.se
Glucose IsomerizationZIF-8Lewis acid catalyst mdpi.comcore.ac.uk
Oxidation of AlcoholsCu(II)/ZIF-8Heterogeneous oxidation catalyst researchgate.net

Identification and Characterization of Active Sites (e.g., Lewis Acidic, Brønsted Acidic)

This compound as a Catalyst Support Material

Beyond its intrinsic catalytic activity, the high surface area and well-defined porous structure of this compound make it an excellent candidate for use as a support for catalytically active species, such as metal nanoparticles. researchgate.netrsc.org

Several strategies can be employed to immobilize active species within the pores of MOFs like this compound. These methods aim to confine the active catalyst, preventing leaching and aggregation while maintaining high activity.

Encapsulation: This "ship-in-a-bottle" approach involves synthesizing the active species (e.g., metal nanoparticles) directly within the pre-formed pores of the MOF. The MOF framework then acts as a physical barrier, trapping the nanoparticles.

Post-Synthetic Modification (PSM): This strategy involves chemically modifying the MOF framework after its synthesis. For this compound, this could involve grafting catalytic complexes onto the organic linkers, provided the linkers have suitable functional groups for anchoring. researchgate.net

Infiltration/Impregnation: This is a straightforward method where a solution containing a precursor of the active species is introduced into the pores of the MOF, followed by a reduction or decomposition step to form the final active catalyst.

The choice of method depends on the nature of the active species and the desired properties of the final composite catalyst. The large pores of this compound are particularly suitable for accommodating guest molecules and nanoparticles. rsc.org

The combination of this compound with another active species can lead to synergistic effects, where the performance of the composite catalyst is greater than the sum of its individual components. rsc.org These effects can arise from several factors:

Confinement Effect: The pores of this compound can act as nanoreactors, confining reactants and catalytic species, which can enhance reaction rates and influence selectivity. nih.gov

Stabilization of Active Sites: The MOF framework can prevent the aggregation and deactivation of immobilized nanoparticles, leading to a longer catalyst lifetime. nih.gov

Bifunctional Catalysis: The composite material can possess two different types of active sites—for example, the Lewis acid sites of the this compound framework and the metallic sites of an encapsulated nanoparticle. This can allow for cascade reactions where the product of one catalytic step becomes the substrate for the next, all within the same material.

Enhanced Selectivity: The well-defined pore apertures of the MOF can impart shape selectivity, allowing only molecules of a certain size and shape to access the active sites, thereby controlling the product distribution. nih.gov

For example, a composite of copper nanoparticles supported within a ZIF-8 matrix (Cu@ZIF-8) showed excellent performance attributed to the homogeneous distribution of the copper nanoparticles and a synergistic effect with the MOF matrix. nih.gov Similar principles would apply to composites based on this compound.

Strategies for Immobilization of Active Species within this compound Pores

Reaction Mechanisms and Product Selectivity Studies

Understanding the reaction mechanism is key to optimizing catalytic performance. For reactions catalyzed by this compound, the mechanism is intrinsically linked to its structure.

In a Lewis acid-catalyzed reaction like Friedel-Crafts alkylation, the reaction mechanism over this compound would likely involve the coordination of the alkylating agent (e.g., an alkyl halide or alcohol) to a zinc metal center. beilstein-journals.org This coordination polarizes the C-X or C-O bond, making the alkyl group more electrophilic and susceptible to attack by an aromatic ring, thus completing the alkylation.

Product selectivity in MOF-catalyzed reactions is often governed by the framework's pore structure. nih.gov The specific pore and window size of this compound can exert a shape-selective effect, favoring the formation of products that can easily diffuse out of the pores while hindering the formation of bulkier isomers. This is a significant advantage over many homogeneous catalysts, which often lack this level of structural control. d-nb.info For instance, in reactions with multiple possible products, the catalyst can be designed to selectively produce the desired one by tuning the pore environment. nih.gov

Computational and Theoretical Investigations of Basolite Z377

Density Functional Theory (DFT) Calculations for Basolite Z377 Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. oapen.org It is widely employed to describe chemical reactivity and the electronic state of materials like MOFs. oapen.orgrsc.org For this compound, DFT calculations are crucial for understanding the fundamental interactions that govern its adsorption and catalytic properties.

DFT calculations are instrumental in modeling the interactions between adsorbate molecules and the this compound framework. These simulations can precisely determine the preferred adsorption sites and calculate the binding energies, which quantify the strength of the interaction. For instance, DFT studies have been used to confirm the physisorption of aromatic pollutants on the surface of MOF-177 (this compound). researchgate.net

The process involves placing an adsorbate molecule at various positions and orientations within the MOF's pores and calculating the total energy of the system. The binding energy (E_binding) is then determined by subtracting the energies of the isolated framework and the free adsorbate from the total energy of the combined system.

E_binding = E_(MOF+adsorbate) - (E_MOF + E_adsorbate)

A negative binding energy indicates a favorable interaction. DFT calculations can also elucidate the nature of these interactions, distinguishing between physisorption (driven by weaker van der Waals forces) and chemisorption (involving stronger covalent or ionic bonds). In many MOFs, DFT has been used to rationalize host-guest binding, revealing, for example, strong hydrogen bonds between adsorbed CO2 and water molecules bound to metal sites, which can enhance CO2 uptake. nih.gov Similarly, DFT can model the interaction between hydrogen atoms of a framework's Brønsted acid site and the π-electrons of an adsorbate like toluene. unibo.it

Table 1: Representative DFT-Calculated Binding Energies in MOFs
MOF SystemAdsorbateCalculated Binding Energy (kJ/mol)Primary Interaction TypeReference Insight
M-MOF-74 FamilyNH₃, H₂S, NO₂, SO₂Varies with metalChemical AdsorptionV-MOF-74 and Ti-MOF-74 are predicted to be efficient adsorbents for these toxic molecules. rsc.org
UiO-66Acetone (B3395972)-59.0 (tetrahedral pore)Hydrogen BondingDFT calculations revealed a hydrogen bond distance of about 0.18 nm between acetone and the framework's μ₃-OH group.
Cu-BTCVarious Gases-Coordination to open metal sitesDFT studies are part of a multi-technique approach to understand gas storage and separation mechanisms. mdpi.com
MOF-177 (this compound)Benzene (B151609)Low (negative)PhysisorptionDFT calculations confirmed the physisorption mechanism for aromatic pollutants. researchgate.net

DFT is also used to predict the electronic structure of this compound, including its band gap and density of states. These properties are fundamental to understanding its potential in electronic devices and as a catalyst. nottingham.ac.uk A hybrid QM/QM method, known as the effective Hamiltonian of crystal field (EHCF) approach, has been developed to accurately study the d-d spectrum of MOFs containing transition metals, which is crucial for their magnetic and sensing properties. nottingham.ac.uk

For catalysis, DFT can be used in high-throughput virtual screening workflows to identify promising MOF candidates for specific reactions, such as methane-to-methanol conversion. chemrxiv.org This process involves:

Screening stable MOFs for the presence of open metal sites suitable for catalysis. chemrxiv.org

Calculating the reaction energetics for key steps, such as C-H activation and the formation of intermediates. chemrxiv.org

Establishing structure-activity relationships to guide the design of new catalysts. chemrxiv.org

While specific catalytic applications for this compound are still under exploration, DFT provides the theoretical framework to assess its potential by calculating the energy barriers for proposed reaction mechanisms on its zinc-based secondary building units.

Modeling of Adsorbate-Framework Interactions and Binding Energies

Molecular Simulations and Grand Canonical Monte Carlo (GCMC) for this compound

Molecular simulations, particularly Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD), offer a bridge between the quantum mechanical detail of DFT and the macroscopic properties of materials. nih.gov These methods are essential for predicting the adsorption and diffusion of guest molecules within the pores of this compound under realistic temperature and pressure conditions. canberra.edu.au

GCMC simulations are a standard method for generating adsorption isotherms, which show the amount of gas adsorbed by a material at different pressures. researchgate.netfrontiersin.org In a GCMC simulation, the MOF framework is typically held rigid while gas molecules are randomly inserted, deleted, or moved within the simulation box to sample the equilibrium distribution of adsorbates. nih.gov

Several studies have employed GCMC simulations to investigate the adsorption of gases like hydrogen (H₂) and methane (B114726) (CH₄) in this compound. These simulations have shown that this compound exhibits significant volumetric adsorption capacity. For instance, at 700 bar, the volumetric total adsorption for hydrogen was found to be approximately 65 mg/cm³. researchgate.netresearchgate.net Similarly, GCMC simulations of methane adsorption have been conducted over wide pressure ranges up to 750 bar. researchgate.net MD simulations complement GCMC by providing insights into the dynamic behavior of adsorbates, allowing for the calculation of diffusion coefficients and the visualization of diffusion pathways through the MOF channels. canberra.edu.au

Table 2: Simulated Gas Adsorption in this compound (MOF-177)
AdsorbateConditionsSimulated Adsorption CapacitySimulation MethodKey Finding
Hydrogen (H₂)77 K and 300 K, up to 10 barIsotherms generatedPath Integral GCMCUsed to study adsorptive and diffusive behaviors in isoreticular MOFs. researchgate.net
Hydrogen (H₂)77 K to 293 K, up to 700 bar~65 mg/cm³ (volumetric total) at 700 barGCMCHigh-pressure hydrogen storage performance was assessed. researchgate.net
Methane (CH₄)Up to 750 barHigh-pressure isotherms measuredGCMCPerformance for methane storage was thoroughly examined. researchgate.net
Carbon Dioxide (CO₂)298 K, up to 1 barIsotherms generatedGCMCSimulations often used to validate force fields against experimental data. osti.gov

The pores of this compound create a unique environment where guest molecules are subject to strong confinement effects. This confinement can significantly alter the sorption behavior compared to bulk fluids. Molecular simulations are crucial for understanding these effects. Confinement can lead to enhanced adsorbate-framework interactions, resulting in higher heats of adsorption than would be expected based on surface chemistry alone. rsc.org For example, in some MOFs, the presence of Lewis acid sites combined with a confinement effect significantly enhances the strength of interaction with hydrogen. rsc.org

Furthermore, confinement can influence the packing and phase behavior of adsorbed molecules. Simulations have revealed that methane confined within MOF pores can form a new state of matter, intermediate between a solid and a liquid. researchgate.net This phenomenon is driven by the competition between different interaction components and thermal energy within the constrained geometry of the pores. researchgate.net Understanding these confinement effects is critical for accurately predicting and optimizing the performance of this compound in gas storage and separation applications. nih.gov

Simulation of Adsorption Behavior and Diffusion Pathways within MOF Channels

Machine Learning Approaches in this compound Research

The vast number of possible MOF structures makes purely experimental or first-principles computational screening prohibitively expensive and time-consuming. Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of high-performing MOFs. nih.govrsc.org

ML models are trained on large datasets of MOF structures and their corresponding properties, which can be sourced from experiments or high-throughput computational screenings. mdpi.commdpi.com These models learn complex structure-property relationships by correlating structural descriptors (e.g., pore size, void fraction, surface area) with performance metrics like gas selectivity or uptake capacity. sciopen.com Once trained, an ML model can predict the properties of new, un-synthesized MOFs in a fraction of a second, enabling rapid screening of massive databases. nih.gov

While specific studies focusing solely on applying ML to this compound are not yet widespread, this material is included in the large-scale experimental and computational databases used to train the next generation of ML models for MOF discovery. mdpi.commdpi.com For example, ML algorithms like random forest and gradient boosting are used to predict the separation performance of MOF membranes, identifying crucial structural features that govern permeability and selectivity. sciopen.com As these data-driven approaches become more sophisticated, they will undoubtedly play a key role in identifying the optimal applications for existing materials like this compound and in designing new frameworks with tailored properties.

Predictive Modeling for Adsorption Performance and Material Design

Predictive modeling, primarily through molecular simulations, has been instrumental in understanding the adsorption behavior of gases and liquids within the porous structure of this compound. Techniques such as Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations are widely used to forecast adsorption capacities, selectivities, and diffusion behaviors at the molecular level. researchgate.networldscientific.com

Systematic computational studies have been performed to investigate the effects of organic linkers, pore size, topology, and electrostatic fields on the adsorption of gases like carbon dioxide (CO2) in a range of metal-organic frameworks (MOFs), including MOF-177. researchgate.net These simulations revealed that the high CO2 storage capacity in MOFs results from a complex interplay of these structural properties. researchgate.net For instance, studies comparing CO2 storage in MOF-5 and MOF-177 found that while MOF-5 is a good option for storage at pressures below 5 bar, MOF-177 demonstrates superior performance at higher pressures (≥10 bar), with an optimal storage pressure identified around 30 bar. repec.org

The predictive power of these models is highlighted in comparative analyses. For example, simulations of CO adsorption showed that MOF-177 can achieve higher capacities than zeolites like 5A and 13X. d-nb.info Molecular simulations have also been employed to investigate the adsorption of other molecules, such as refrigerants (R32, R134a, R1234yf) and organosulfur compounds, within MOF-177. acs.orgworldscientific.com These studies help in understanding the interactions, such as π-π stacking between organosulfur compounds and the MOF linkers, which are key to designing materials for applications like adsorptive desulfurization. acs.org

Furthermore, the integration of machine learning (ML) with atomic simulations is an emerging frontier. d-nb.infomdpi.com ML models, trained on data from molecular simulations, can rapidly predict CO adsorption in hypothetical MOFs, accelerating the discovery of new materials. d-nb.info These integrated frameworks can incorporate the full chemical and geometric information of a MOF to achieve high accuracy in predicting adsorption performance, significantly speeding up the material discovery process.

Table 1: Predicted CO2 Adsorption Performance of MOF-177 vs. MOF-5 at 30 bar This table is generated based on data from computational modeling studies.

AdsorbentPredicted CO2 Uptake (mmol g⁻¹)Predicted CO2 Uptake (kg CO2 / kg MOF)
This compound (MOF-177) ~32.5~1.43
MOF-5 ~21.07~0.93
Source: Numerical investigation data. repec.org

High-Throughput Screening of Analogous MOF Structures for Targeted Applications

High-throughput computational screening (HTCS) has become an essential tool for navigating the vast landscape of potential MOF structures to identify optimal candidates for specific applications. rsc.org This approach involves rapidly assessing large databases of real or hypothetical MOFs using computational methods, starting with geometric and chemical criteria and progressing to more detailed molecular simulations for the most promising candidates. sioc-journal.cnrsc.orgacs.org

In the context of gas separation, HTCS has been used to screen thousands of MOFs for applications like ethane/ethylene separation, CO2/H2 separation, and biogas upgrading. sioc-journal.cnrsc.orgrsc.org While these screenings are broad, they often include or benchmark against well-characterized structures like MOF-177, providing a comparative basis for its performance. For example, in the quest for materials for CO2 capture, the high storage capacity of MOF-177 serves as an important reference point when screening other porous materials like covalent organic frameworks (COFs). acs.org

The screening process typically involves a hierarchical strategy. rsc.org Initially, MOFs are filtered based on structural properties such as pore limiting diameter (PLD), largest cavity diameter (LCD), void fraction, and surface area. sioc-journal.cnrsc.org Subsequently, GCMC simulations are performed on the selected candidates to calculate adsorption selectivity, working capacity, and regenerability. acs.orgnih.govfrontiersin.org For membrane applications, MD simulations are also used to compute gas permeability. sioc-journal.cnnih.gov

These large-scale screenings help establish crucial structure-property relationships. For instance, for C2H6/C2H4 separation, it was found that MOFs with specific ranges of LCD (0.4–1 nm) and PLD (0.38–0.75 nm) are optimal. sioc-journal.cn Similarly, for CO2/H2 separation, MOFs with PLD and LCD in the range of 4–12 Å were identified as having high CO2 adsorption capacity. rsc.org These insights are invaluable for the rational design of new, high-performing MOFs that may be analogous to or exceed the capabilities of existing materials like this compound.

Table 2: Example Performance Metrics from High-Throughput Screening for Gas Separation This table presents a conceptual summary of performance metrics used in HTCS studies to evaluate and rank MOFs.

Performance MetricDescriptionRelevance to Application
Adsorption Selectivity Ratio of the amount of one component adsorbed over another from a gas mixture at a specific temperature and pressure.Crucial for the purity of the separated gas stream. nih.govfrontiersin.org
Working Capacity The amount of gas that can be captured and released during a pressure or temperature swing adsorption cycle.Determines the practical efficiency and size of the adsorption unit. acs.org
Regenerability The ease with which the adsorbed gas can be removed from the MOF, often expressed as a percentage.Impacts the energy cost and long-term stability of the separation process. acs.orgfrontiersin.org
Permeability The rate at which a gas passes through a membrane material under a given pressure gradient.A key factor for the throughput of membrane-based separations. sioc-journal.cnnih.gov

Advanced Characterization Techniques in Basolite Z377 Research

Spectroscopic Methods for Probing Basolite Z377 Structure and Interactions

Spectroscopic techniques are indispensable for examining the molecular and electronic structure of this compound. They provide detailed information on functional groups, vibrational modes, and elemental composition, which are fundamental to understanding its properties and performance in various applications. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the coordination between the metal centers and the organic linkers. mdpi.comnih.gov The analysis of FTIR spectra helps in verifying the structural integrity of the framework after synthesis and activation processes. mdpi.comdoi.org In studies involving guest molecules, FTIR can reveal the interactions between the host framework and the adsorbed species. For instance, changes in the vibrational bands upon adsorption of molecules can indicate the nature of the host-guest interactions. researchgate.net

Key vibrational bands in the FTIR spectrum of a related MOF, Basolite C300, which provides a comparative reference, include the asymmetric and symmetric stretching vibrations of the carboxylate (-COO⁻) groups, typically observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. mdpi.com The C-H stretching of the benzene-1,3,5-tricarboxylate (B1238097) (BTC) linker is found near 3100 cm⁻¹, while Cu-O stretching vibrations are detected below 600 cm⁻¹. mdpi.com Similar characteristic peaks are expected and analyzed in the spectra of this compound to confirm its composition.

Interactive Data Table: Representative FTIR Peak Assignments for MOFs

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in MOF Characterization
Carboxylate (asymmetric stretch)~1600Confirms coordination of linker to metal center
Carboxylate (symmetric stretch)~1400Confirms coordination of linker to metal center
C-H stretch (aromatic)~3100Indicates presence of the organic linker
Metal-Oxygen stretch< 600Relates to the metal-cluster bond

Raman Spectroscopy for Vibrational Fingerprinting and Structural Changes

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those involving non-polar bonds. nsf.govuni-muenchen.de It is highly sensitive to the vibrations of the MOF lattice and the metal-ligand bonds, making it an excellent technique for "fingerprinting" the material and detecting subtle structural changes. nsf.govuwo.ca

For instance, in studies of similar MOFs, Raman spectroscopy has been used to monitor structural stability upon exposure to moisture. researchgate.net Changes in the Raman spectra, such as shifts in the metal-metal or metal-oxygen stretching modes, can signify distortions in the framework structure or changes in the coordination environment of the metal ions. mdpi.comresearchgate.net The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly informative for studying collective lattice vibrations and intermolecular modes. cam.ac.uk

Interactive Data Table: Key Raman Shifts in a Comparable MOF (Basolite C300)

Vibrational ModeWavenumber (cm⁻¹)Indication
Cu-Cu stretching173, 191Integrity of the paddlewheel structure
Cu-O stretching449, 502Metal-ligand coordination
Benzene (B151609) ring C-H out-of-plane bending745, 828Organic linker structure
Symmetric O-C-O stretching1460Carboxylate coordination environment
Asymmetric O-C-O stretching1544Carboxylate coordination environment

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements on the surface of this compound. researchgate.netnumberanalytics.com This information is crucial for understanding the surface chemistry, which plays a significant role in catalysis and adsorption. mdpi.comnumberanalytics.com

XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. numberanalytics.com The binding energy of these electrons is characteristic of each element and its chemical environment. For this compound, which contains zinc, carbon, and oxygen, XPS can confirm the presence of these elements on the surface and determine the oxidation state of the zinc ions (typically Zn²⁺). sigmaaldrich.com Analysis of the C 1s and O 1s spectra can provide insights into the different chemical environments of carbon and oxygen atoms within the organic linker and the metal-oxide clusters. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Guest Molecule Desorption

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of this compound and studying the desorption of guest molecules. mdpi.comdoi.orgresearchgate.net The analysis involves monitoring the change in mass of a sample as it is heated at a controlled rate. bcrec.id

A typical TGA curve for a MOF like this compound shows distinct weight loss steps. The initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of physically adsorbed solvent or water molecules from the pores. preprints.orgpreprints.org A plateau in the TGA curve indicates the temperature range where the framework is stable. Significant weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework structure. preprints.orgpreprints.org For pristine this compound (also known as MOF-177), the onset of decomposition is reported to be around 421°C. preprints.org TGA is also instrumental in confirming the successful encapsulation of guest molecules within the MOF pores by showing altered thermal decomposition profiles compared to the pristine material. preprints.orgpreprints.org

Interactive Data Table: Thermal Decomposition Stages of MOF-177 Composites

Temperature Range (°C)Weight Loss EventInterpretation
< 150~2-4%Desorption of physisorbed solvent/water
150 - 420StableRegion of thermal stability for the MOF framework
> 421Sharp weight lossDecomposition of the organic linker and framework collapse

Note: Data derived from studies on MOF-177 and its composites. preprints.org

In Situ and Operando Characterization of this compound

In situ and operando characterization techniques are powerful for studying materials under realistic operating conditions, providing dynamic information that is not accessible through ex situ measurements. numberanalytics.com These methods allow for the observation of structural and chemical changes in this compound as they happen, for example, during gas adsorption/desorption cycles or catalytic reactions. uwo.cawhiterose.ac.uk

Synchrotron X-ray Diffraction for Real-Time Structural Dynamics under Operating Conditions

Synchrotron X-ray diffraction is a premier technique for probing the real-time structural dynamics of this compound under operating conditions. mdpi.comuwo.ca The high intensity and brilliance of synchrotron radiation enable rapid data collection, making it possible to follow structural changes that occur on short timescales. nih.gov

By performing diffraction experiments while the MOF is exposed to different pressures, temperatures, or gas atmospheres, researchers can observe phenomena such as framework breathing (expansion or contraction), guest molecule ordering within the pores, and phase transitions. uwo.cawhiterose.ac.uk This information is vital for understanding the mechanisms of gas storage and separation in this compound. For example, in situ synchrotron XRD has been used to visualize the binding of gases within the pores of MOFs, providing precise locations of the adsorbed molecules and revealing the nature of their interactions with the framework. researchgate.netnih.gov

Inelastic Neutron Scattering for Dynamics of Adsorbed Molecules

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique used to probe the dynamics of atoms and molecules. aps.org Due to the high incoherent scattering cross-section of hydrogen, INS is particularly sensitive to its motion, making it an invaluable tool for studying the dynamics of adsorbed hydrogen molecules and organic guest molecules within the pores of Metal-Organic Frameworks (MOFs) like this compound. acs.orgrsc.org The method provides direct information on the vibrational and rotational energy levels of adsorbed molecules, which are sensitive to the local environment and the strength of the interaction with the host framework. acs.orgstfc.ac.uk

In research concerning MOFs, INS is often employed to understand the specifics of gas binding. For instance, studies on the prototypical MOF-5, which shares the same secondary building units as this compound, used INS to identify two distinct binding sites for molecular hydrogen by observing the hindered rotational transitions of the adsorbed H₂. nih.gov Similar studies on a series of isoreticular MOFs, including MOF-177 (the alternative designation for this compound), revealed complex and sharp INS spectra, signifying a variety of well-defined binding sites and highlighting the role of the organic linkers in defining the nature of H₂ adsorption. acs.org

While detailed INS spectra specifically for this compound are part of ongoing research, studies on benzene adsorption in a range of commercial MOFs, including this compound, have utilized INS in conjunction with other methods to reveal the binding mechanisms. researchgate.net The data obtained from INS experiments can be used to determine the energy of translational, rotational, and vibrational modes of the guest molecules. This information provides crucial details about the nature of the adsorption sites and the potential energy surface experienced by the molecule within the pores.

Table 1: Illustrative INS Energy Transitions for Adsorbed Molecules in a MOF

This table conceptualizes the type of data obtained from an INS experiment, showing different energy transitions that correspond to specific motions of an adsorbed guest molecule, such as hydrogen or benzene.

Energy Transfer (meV)AssignmentInferred Interaction
1-15Hindered Rotational Transitions (e.g., J=0→1 for H₂)Strength and symmetry of the primary adsorption site
15-50Center-of-Mass Vibrations (Guest vs. Framework)Guest-host binding energy and force constants
50-100Librational Modes (Frustrated Rotations)Anisotropy of the potential energy surface
>100Internal Vibrational Modes (e.g., C-H bend)Perturbation of the guest molecule's internal bonds

Note: This table is for illustrative purposes to demonstrate the capabilities of the INS technique and does not represent actual experimental data for this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Content Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier analytical technique for determining the elemental composition of materials at trace and ultra-trace levels. researchgate.netugent.be In the context of MOF research, ICP-MS is essential for verifying the bulk elemental composition, confirming the metal-to-linker ratio, and quantifying metallic impurities that might affect the material's properties or performance. researchgate.net The technique involves introducing a sample into an argon plasma, which ionizes the constituent atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and quantitative elemental analysis. ugent.be

For this compound, also known as MOF-177, the primary metallic component is zinc, which forms the Zn₄O nodes of the framework structure. sigmaaldrich.comnih.gov A typical analysis of a this compound sample would involve digesting the solid material in acid, followed by dilution and introduction into the ICP-MS instrument. The primary goal is to confirm that the weight percentage of zinc is consistent with the theoretical value and to ensure the absence of significant metallic impurities from precursor materials or the synthesis process. Commercial specifications for this compound list the zinc content at approximately 22 g/100g (22 wt%). sigmaaldrich.comkrackeler.com

Table 2: Representative Elemental Analysis of this compound via ICP-MS

This table shows the expected elemental composition for the primary metal in this compound and provides hypothetical detection values for common trace metal impurities to illustrate the quantitative power of ICP-MS.

ElementTheoretical wt%Measured wt% (Hypothetical)Method Detection Limit (µg/L)
Zinc (Zn)~22% sigmaaldrich.com21.8%0.02
Iron (Fe)0%<0.001%0.05
Nickel (Ni)0%<0.0005%0.01
Copper (Cu)0%<0.0005%0.01

Note: The "Measured wt%" values are hypothetical, intended to represent a typical high-purity sample of this compound as analyzed by ICP-MS.

Comparative Analysis and Benchmarking of Basolite Z377

Comparison with Other Commercial Basolite MOFs (e.g., C300, F300, Z1200, A100)

The Basolite® range, commercialized by BASF, includes several MOFs with distinct structures and properties tailored for various applications. acs.orgugent.be Basolite Z377 is built from zinc metal clusters (specifically, Zn₄O tetrahedra) and 1,3,5-benzenetribenzoate (BTB) organic linkers. researchgate.netmdpi.com This structure gives it one of the highest specific surface areas among commercially available MOFs. A comparison of its key properties with other Basolites is detailed below.

Basolite C300 (HKUST-1) is a copper-based MOF, while Basolite F300 (Fe-BTC) is iron-based. nih.govacs.org Basolite A100 is the aluminum-based MIL-53, and Basolite Z1200 is a zinc-based zeolitic imidazolate framework (ZIF-8). acs.orgnih.gov These differences in metal centers and organic linkers lead to significant variations in their physical and chemical properties, as summarized in Table 1.

Table 1: Comparative Properties of Commercial Basolite MOFs

Property This compound (MOF-177) Basolite C300 (HKUST-1) Basolite F300 (Fe-BTC) Basolite Z1200 (ZIF-8) Basolite A100 (MIL-53(Al))
Metal Center Zinc (Zn) Copper (Cu) Iron (Fe) Zinc (Zn) Aluminum (Al)
Organic Linker 1,3,5-Benzenetribenzoate (BTB) Benzene-1,3,5-tricarboxylate (B1238097) (BTC) Benzene-1,3,5-tricarboxylate (BTC) 2-Methylimidazolate 1,4-Benzenedicarboxylate
BET Surface Area (m²/g) >3000 1055 - 1615 mdpi.com 840 - 1600 researchgate.netnih.gov 418 - 492 sigmaaldrich.com 1100 - 1500 chemsoon.com
Pore Volume (cm³/g) ~1.6 mdpi.com - ~0.39 researchgate.net - -
Methane (B114726) Adsorption Capacity 8.18 mg/g (at 298K, 1 bar) Higher than F300 and A100 researchgate.net Lower than C300 researchgate.net - Lower than C300 researchgate.net
Hydrogen Adsorption High capacity nih.gov Lower than Z-series novomof.com - High volumetric adsorption novomof.com -

Research indicates that the choice of metal and linker directly impacts performance in specific applications. For instance, in methane adsorption, the copper sites in Basolite C300 give it a higher capacity compared to the iron-based F300 and aluminum-based A100. acs.orgresearchgate.net this compound and Z1200 have shown high volumetric hydrogen adsorption capacities, reaching approximately 65 mg/cm³ at 700 bar. novomof.com However, the stability of these materials can vary; Basolite C300's structure is prone to collapse under high mechanical pressure, leading to a significant loss of surface area and adsorption capacity. nih.govresearchgate.net Basolite A100, possessing the flexible MIL-53 structure, can exhibit a "breathing" effect, changing its pore size in response to guest molecules. researchgate.net

Performance Evaluation Against Conventional Adsorbents (e.g., Activated Carbon, Zeolites)

MOFs are often positioned as superior alternatives to traditional porous materials like activated carbons and zeolites due to their higher surface areas and tunable pore environments. mdpi.commdpi.com

When comparing CO₂ adsorption, this compound (MOF-177) demonstrates a significantly higher capacity at high pressures than conventional adsorbents like Zeolite 5A. However, zeolites can be more efficient at sub-atmospheric pressures due to their stronger initial affinity for CO₂. This suggests that Z377 is better suited for pressure swing adsorption (PSA) processes. In contrast, some activated carbons can exhibit higher CO₂ uptake than Basolite Z1200, which has more energetically homogeneous surfaces. researchgate.net For methane adsorption, certain activated carbons and zeolites (like 13X) can show competitive or even superior performance to some MOFs, depending on the conditions. For example, a study reported a methane adsorption capacity of 3.6 mmol/g for a synthesized 13X zeolite, while this compound (as MOF-177) has been cited with a liquid benzene (B151609) adsorption of 10.24 mmol/g, and activated carbon at 6.5 mmol/g. aaqr.org

The key advantages of MOFs like this compound lie in their exceptionally high porosity and the ability to tailor their structure for specific molecules, which is not as feasible with the more rigid structures of zeolites or the amorphous nature of activated carbon. mdpi.com MOFs generally have surface areas ranging from 1500–7000 m²/g, while activated carbons are in the 400–2000 m²/g range and zeolites up to 1500 m²/g. mdpi.com

Table 2: Performance Comparison: this compound vs. Conventional Adsorbents

Adsorbent Type CO₂ Adsorption Capacity CH₄ Adsorption Capacity Key Features
This compound (MOF-177) MOF 35 mmol/g (at 45 bar) researchgate.net - Extremely high surface area, tunable pores. researchgate.net
Zeolite 13X Zeolite 5.38 mmol/g (at -80°C, 10% CO₂) oapen.org 3.6 mmol/g (>20 bar) Strong polarity, high selectivity at low pressure. researchgate.net
Activated Carbon Carbon-based 63.61 mg/g (for a modified AC) acs.org Varies widely Lower cost, good hydrophobicity. aaqr.orgacs.org

Structural and Functional Similarities with Other Prominent MOFs (e.g., UiO-66, MIL-series, ZIF-8)

This compound shares fundamental structural principles with other well-known MOFs, yet possesses unique characteristics.

ZIF-8 (Basolite Z1200): Like this compound, ZIF-8 is a zinc-based MOF. However, its structure is zeolitic, formed by zinc ions and 2-methylimidazolate linkers, mimicking the Si-O-Si angle of zeolites. sigmaaldrich.com This results in exceptional chemical and thermal stability. wikipedia.org Both are built from zinc, but the different linker and resulting topology (ZIF-8 has a sodalite-type cage) lead to different pore sizes and adsorption properties. sigmaaldrich.com

MIL-series: This family (Materials of Institute Lavoisier) is typically based on trivalent metals like Al³⁺ (in MIL-53/Basolite A100) or Fe³⁺ (in MIL-100/Basolite F300) and carboxylate linkers. wikipedia.org A defining feature of some MILs, like MIL-53, is structural flexibility or "breathing," where the framework responds to external stimuli like guest molecules—a property not characteristic of the more rigid this compound. researchgate.net

UiO-66: This is a zirconium-based MOF known for its outstanding thermal and chemical stability, which is attributed to the strong bonds between the highly charged Zr⁴⁺ ions and the carboxylate linkers. researchgate.net Its structure consists of Zr₆-based secondary building units (SBUs) connected by 1,4-benzenedicarboxylic acid. While both UiO-66 and this compound are highly porous frameworks built from metal-oxide clusters and carboxylate linkers, the difference in the metal node (Zr vs. Zn) and linker geometry results in distinct pore structures and stability profiles. researchgate.netrsc.org

Functionally, all these MOFs act as high-surface-area platforms for applications like gas storage, separation, and catalysis. rsc.org The function is dictated by the specific combination of the metal SBU and the organic linker. For example, the open metal sites in Basolite C300 (HKUST-1) and the acidic/basic sites that can be incorporated into UiO-66 or MILs provide active centers for catalysis, a feature that is also dependent on the coordinatively unsaturated metal sites in this compound. researchgate.net

Establishment of Structure-Property Relationships in this compound for Directed Design

The remarkable properties of this compound (MOF-177) are a direct consequence of its unique structure. The relationship between its structural components and its functional properties is crucial for designing new materials with targeted characteristics.

High Surface Area and Porosity: The primary driver for this compound's exceptional performance in gas storage is its vast internal surface area and large pore volume. researchgate.net This is a result of its specific topology, which arises from the connection of Zn₄O tetrahedral nodes with the trigonal BTB linkers. researchgate.netmdpi.com This arrangement creates an extended, highly porous 3D network with a large, accessible internal volume, maximizing the space available for gas molecules to adsorb.

Linker-Property Relationship: The BTB linker is a large, rigid aromatic molecule. Its size and geometry are fundamental to creating the large pores characteristic of the MOF-177 structure. researchgate.net The aromatic nature of the linker contributes to the framework's interactions with specific adsorbates, such as benzene, through π-π stacking interactions.

Metal Node-Property Relationship: The Zn₄O cluster acts as a rigid, multi-point connector, ensuring the formation of a stable, three-dimensional framework. The zinc centers can also serve as binding sites for guest molecules. However, the Zn-carboxylate bond is susceptible to hydrolysis, which explains the material's limited stability in the presence of moisture. researchgate.netmdpi.com This is a critical structure-property relationship to consider; while the framework is highly porous, its application in humid environments is constrained by the chemical nature of the metal-linker bond.

Understanding these relationships allows for the conceptual design of new MOFs. For example, to improve moisture stability while retaining high porosity, one might explore replacing the zinc clusters with more water-resistant nodes (like the zirconium clusters in UiO-66) or functionalizing the organic linker to create a more hydrophobic pore environment. wikipedia.org Therefore, this compound serves not only as a high-performance material but also as a foundational model for the directed design of next-generation porous materials.

Future Research Directions and Emerging Applications of Basolite Z377

Development of Novel Synthetic Pathways and Advanced Scale-Up Methodologies

The commercial viability and widespread application of Basolite Z377 are contingent upon the development of efficient, scalable, and environmentally friendly synthesis methods. While the traditional solvothermal synthesis is well-established, it often involves high temperatures, long reaction times, and the use of hazardous organic solvents, which pose challenges for large-scale production. scispace.comuab.cat Future research is focused on overcoming these limitations.

Alternative synthetic routes are a major area of investigation. Methods such as sonochemical, microwave-assisted, mechanochemical, and electrochemical synthesis have been explored for various MOFs, including MOF-177. scispace.come3s-conferences.orgnih.govchemmethod.com These techniques offer potential advantages like significantly reduced reaction times, lower energy consumption, and in some cases, solvent-free conditions. e3s-conferences.org For instance, microwave synthesis provides rapid and uniform heating of reactants, which can accelerate crystallization and improve yield. scispace.com Mechanochemical synthesis, which involves grinding solid precursors together, can eliminate the need for bulk solvents, aligning with the principles of green chemistry. e3s-conferences.org

A critical challenge is the transition from laboratory-scale batches to industrial-scale production. researchgate.net Research into continuous flow chemistry and spray-drying synthesis represents a significant step towards enabling large-scale manufacturing of MOFs like this compound. scispace.com These methodologies allow for consistent quality, higher throughput, and better process control compared to batch synthesis. Furthermore, developing recycling protocols for the organic linkers and metal components from used MOF material is an emerging area of interest, aiming to improve the economic and ecological footprint of the material's lifecycle. googleapis.com

Synthetic MethodKey AdvantagesResearch Focus
Solvothermal Well-established, high crystallinityReducing solvent toxicity and reaction times
Microwave-Assisted Rapid heating, shorter reaction times scispace.comProcess optimization and scale-up
Sonochemical Fast crystallization, potential for nanostructure control nih.govUniformity and scalability of production
Mechanochemical Solvent-free, reduced waste, quantitative yields e3s-conferences.orgEnsuring high crystallinity and porosity
Electrochemical Milder conditions, high purity products researchgate.netReducing cost and complexity of electrodes
Continuous Flow Scalable, consistent product quality scispace.comReactor design and process optimization

Exploration of New Adsorption and Separation Targets for Environmental and Energy Applications

This compound's high porosity makes it an excellent candidate for a wide range of adsorption and separation processes beyond its well-studied use in hydrogen and CO2 capture. krackeler.comchemsoon.com Future research is aimed at identifying and optimizing its performance for new, high-impact targets in the environmental and energy sectors.

In environmental remediation, the removal of emerging contaminants from water is a critical challenge. Research has indicated the potential of MOFs, including MOF-177, for the adsorption of various organic pollutants from aqueous solutions. wiley-vch.de Another promising area is the capture of volatile organic compounds (VOCs) from air. Studies on benzene (B151609) adsorption have shown that this compound is an effective adsorbent, suggesting its potential application in industrial air purification and personal protective equipment. researchgate.netresearchgate.net

In the energy sector, the separation of industrially relevant gas mixtures remains a key focus. The separation of fluorinated gases (F-gases), which are potent greenhouse gases used as refrigerants, is an emerging application. Studies have shown that MOF-177 exhibits high adsorption capacity for several hydrofluorocarbons (HFCs) like R-32, R-125, and R-134a, opening possibilities for their capture and the separation of commercial refrigerant blends. Further investigations could also target the separation of hydrocarbon isomers, which is a challenging and energy-intensive process in the petrochemical industry.

Integration of this compound into Advanced Device Architectures and Systems

For practical applications, this compound powder must be incorporated into larger, engineered systems and devices. researchgate.net A significant research thrust is the fabrication of composite materials and structured architectures that harness the properties of the MOF in a processable form.

One of the most promising approaches is the development of mixed-matrix membranes (MMMs). By embedding this compound crystals into a polymer matrix, it is possible to create membranes that combine the processability of polymers with the high selectivity and permeability of the MOF. csic.es These advanced membranes could be used for more efficient gas separations, such as biogas upgrading or post-combustion carbon capture. rsc.org

Another area of development is in the field of chemical sensors. The high surface area of this compound allows for the adsorption of large quantities of analyte molecules, while its tunable structure could be functionalized to achieve selective binding. Integrating the MOF into sensor platforms could lead to devices with high sensitivity for detecting pollutants in air or water. csic.es Furthermore, creating composites by impregnating the pores of this compound with other functional materials, such as ionic liquids, has been shown to enhance CO2 capture capacity and could lead to hybrid materials with tailored properties for specific applications. jscimedcentral.com

Investigation of Long-Term Stability and Performance under Diverse Operating Conditions

A critical bottleneck for the real-world deployment of this compound is its limited long-term stability, particularly in the presence of moisture. wiley-vch.de It is known that MOF-177 can gradually decompose in humid air or aqueous solutions, which compromises its porous structure and, consequently, its performance. chemsoon.com Its thermal stability is considerably higher, with decomposition reported to occur above 400°C. chemsoon.com

Future research must focus on systematically quantifying the material's stability under a wide range of operating conditions, including varying temperatures, pressures, and chemical environments (e.g., acidic or basic gases). wiley-vch.de Understanding the degradation mechanisms is the first step toward developing strategies to enhance the material's robustness.

Several strategies are being explored to improve the chemical stability of MOFs. These include the synthesis of multivariate MOFs (MTV-MOFs), where different types of organic linkers are incorporated into the same framework to enhance properties, and post-synthetic modifications to introduce protective functional groups. researchgate.netchemmethod.com For instance, incorporating hydrophobic functionalities onto the organic linkers could prevent water molecules from accessing and attacking the metal-carboxylate coordination bonds, thereby improving moisture stability. csic.es Investigating the performance of this compound over many adsorption-desorption cycles is also crucial to assess its durability for long-term industrial use. acs.org

Advanced Computational Design and High-Throughput Screening for Tailored this compound Properties

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of MOFs. High-throughput computational screening allows researchers to rapidly evaluate vast libraries of potential MOF structures for specific applications, saving significant time and experimental resources. acs.orgresearchgate.net

For this compound, computational studies can be used to predict its adsorption performance for new target molecules and to understand the underlying structure-property relationships. nih.gov Molecular simulations, such as Grand Canonical Monte Carlo (GCMC) and molecular dynamics (MD), can provide detailed insights into how guest molecules interact with the MOF framework, guiding the design of materials with enhanced selectivity and capacity. acs.org For example, computational screening has been used to identify top-performing MOFs for CO2/H2 separation and biogas upgrading, with MOF-177 often used as a reference point in these studies. rsc.orgnih.gov

Looking forward, the integration of machine learning with these screening methods promises to further accelerate materials design. acs.org By training algorithms on existing experimental and computational data, machine learning models can predict the properties of hypothetical MOF structures, including derivatives of this compound with different functional groups or metal nodes. This approach can help identify the most promising candidates for synthesis and experimental validation, paving the way for the rational, "made-to-order" design of this compound with properties tailored for specific next-generation applications. researchgate.net

Q & A

Q. What structural characteristics define Basolite Z377 (MOF-177) as a model system for gas adsorption studies?

this compound (MOF-177) is a zinc-based metal-organic framework (MOF) with a unit formula of C54H30O13Zn4\text{C}_{54}\text{H}_{30}\text{O}_{13}\text{Zn}_4 and a molecular weight of 1148.37. Its structure comprises [Zn4O]6+[Zn_4O]^{6+} clusters linked by 1,3,5-benzenetribenzoate (BTB) ligands, creating a 3D porous network with a pore diameter of 1.1 nm and a BET surface area exceeding 3000 m²/g. This high porosity and large pore volume (1.6 cm³/g) make it ideal for gas storage (e.g., hydrogen, methane) and adsorption of volatile organic compounds (VOCs) like benzene .

Q. What characterization techniques are essential for verifying the structural integrity of this compound after synthesis?

Key techniques include:

  • Powder X-ray Diffraction (PXRD) : Confirm crystallinity and phase purity by matching peaks to simulated MOF-177 patterns.
  • N₂ Adsorption Isotherms (BET/BJH Analysis) : Measure surface area (>3000 m²/g) and pore size distribution (1.1 nm median diameter) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 400°C, critical for applications requiring heat resistance .
  • FTIR Spectroscopy : Verify ligand coordination and detect residual solvents.

Q. What synthetic parameters most significantly influence the crystallinity and porosity of this compound?

  • Solvent Choice : Use dimethylformamide (DMF) or diethylformamide (DEF) to optimize ligand solubility and framework assembly.
  • Reaction Temperature : Maintain 85–120°C for 24–48 hours to ensure complete cluster formation.
  • Activation Protocols : Supercritical CO₂ drying preserves pore structure by avoiding capillary forces during solvent removal .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental gas adsorption capacities in this compound?

Discrepancies often arise from:

  • Incomplete Activation : Residual solvents block pores, reducing accessible surface area. Use TGA-MS to confirm solvent removal.
  • Amorphous Phases : PXRD and TEM can detect non-crystalline impurities.
  • Pore Blockage : Compare experimental N₂ isotherms with Grand Canonical Monte Carlo (GCMC) simulations to identify unaccounted diffusion limitations .

Q. What experimental considerations are critical when designing comparative studies between this compound and other high-porosity MOFs (e.g., MOF-5, MIL-101)?

  • Standardized Testing Conditions : Control relative humidity (<5%) to minimize competitive water adsorption, which skews VOC uptake data .
  • Particle Size Matching : Sieve samples to ensure uniform particle distribution (e.g., 50–100 μm), as kinetics depend on diffusion pathways .
  • Dynamic vs. Static Adsorption : Use breakthrough experiments for real-world air purification scenarios rather than equilibrium isotherms alone .

Q. How does the presence of atmospheric moisture affect the reproducibility of this compound's adsorption performance in VOC capture studies?

Humidity reduces benzene adsorption capacity by 30–50% due to competitive H₂O binding at hydrophilic Zn sites. Mitigation strategies include:

  • Pre-adsorption Drying : Use inert gas purging or vacuum activation.
  • Hydrophobic Modifications : Post-synthetic grafting of perfluoroalkyl groups to shield metal centers .

Q. What analytical approaches are recommended for investigating the thermal degradation pathways of this compound under operando conditions?

  • In Situ PXRD : Monitor structural collapse during heating (e.g., loss of crystallinity above 400°C).
  • TGA-MS Coupling : Identify volatile decomposition products (e.g., CO₂ from ligand oxidation).
  • X-ray Absorption Spectroscopy (XAS) : Track local Zn coordination changes during degradation .

Q. What computational modeling strategies best complement experimental studies of gas diffusion kinetics in this compound?

  • Molecular Dynamics (MD) Simulations : Predict diffusion coefficients for small molecules (e.g., CH₄) in MOF pores.
  • Density Functional Theory (DFT) : Calculate binding energies at Zn sites to explain selective adsorption trends.
  • Machine Learning : Train models on adsorption datasets to optimize pore geometry for target applications .

Methodological Guidelines

Q. What quality control measures should be implemented when reproducing literature synthesis methods for this compound?

  • Batch Consistency : Characterize three independent synthesis batches using PXRD and BET to ensure ≤5% variability in surface area.
  • Trace Metal Analysis : Use ICP-OES to confirm Zn content (22 ± 2 wt%) and detect impurities (e.g., Fe, Cu) .
  • Reference Standards : Compare adsorption performance with commercially available this compound (Sigma-Aldrich) .

Q. How can advanced spectroscopic techniques elucidate the host-guest interaction mechanisms in this compound-based catalysis?

  • In Situ DRIFTS : Identify intermediate species during CO₂ hydrogenation reactions.
  • XPS : Probe oxidation states of Zn nodes after exposure to reactive gases.
  • Solid-State NMR : Track ligand dynamics during guest molecule adsorption .

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